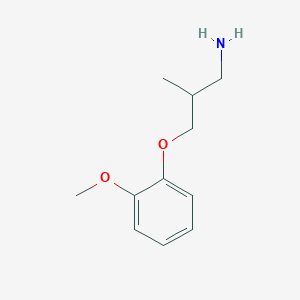

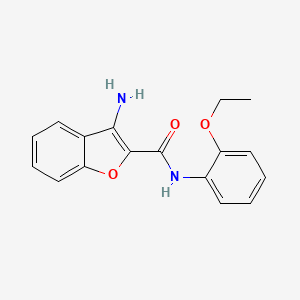

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene

Vue d'ensemble

Description

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene, also known as 3-amino-2-methylpropoxybenzene, is an aromatic compound belonging to the class of aminobenzenes. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in scientific research and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which allows for a variety of reactions and applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Research on derivatives of 2-aminobenzene-1,3-dicarbonitriles (ABDNs) has shown their potential as green corrosion inhibitors for metals in acidic and alkaline environments. ABDNs demonstrated significant inhibition efficiency on mild steel and aluminum surfaces, suggesting their application in protecting metals against corrosion (Verma et al., 2015) (Verma et al., 2015).

Energy Storage

Analogues of 1,2,4,5-tetramethoxybenzene were studied for their potential use in Li-ion batteries, highlighting the role of methoxy-substituted compounds in improving energy storage technologies. The study indicates that such compounds can serve as redox shuttles to enhance battery performance (Pirnat et al., 2013).

Catalysis

The catalytic conversion of anisole derivatives to gasoline-range molecules over bifunctional catalysts has been explored, emphasizing the potential of methoxybenzene compounds in biomass conversion and fuel production processes. This research provides insights into how similar compounds might be applied in catalytic systems for chemical transformations (Zhu et al., 2011).

Dental Applications

Compounds containing methoxy groups have been investigated for dental applications, showing potential as coinitiators and comonomers in dental resin formulations. This suggests the utility of methoxy-substituted compounds in medical materials science (Shi & Nie, 2007).

Hydrogen Bond Studies

Methoxyphenols and dimethoxybenzenes have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, relevant in the development of antioxidants and biologically active molecules. This research underscores the importance of methoxy substitution in molecular interaction studies (Varfolomeev et al., 2010).

Biomass Proxy Research

Methoxyphenols have been used as proxies for terrestrial biomass in studies of lignin chemical changes, suggesting applications in organic geochemistry and environmental science (Vane & Abbott, 1999).

Propriétés

IUPAC Name |

3-(2-methoxyphenoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZQDDUZEWMBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)